molecular formula C30H22 B081264 Janusene CAS No. 14707-22-3

Janusene

Cat. No. B081264
CAS RN: 14707-22-3
M. Wt: 382.5 g/mol
InChI Key: CJQQDNYXMCQYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Janusene is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a type of Janus-faced molecule that has two distinct sides with different chemical properties. This feature makes it a valuable tool in various scientific fields, including materials science, drug delivery, and biomedical research.

Mechanism Of Action

Janusene's unique structure makes it interact differently with other molecules compared to conventional compounds. Its two distinct sides can interact with different molecules, leading to unique chemical reactions. The mechanism of action of Janusene depends on the specific application. For example, in drug delivery, Janusene can improve drug solubility by interacting with water molecules on one side and the drug molecule on the other side.

Biochemical And Physiological Effects

Janusene has been shown to have various biochemical and physiological effects, depending on the specific application. For example, Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can improve drug solubility and bioavailability, leading to improved drug efficacy.

Advantages And Limitations For Lab Experiments

Janusene has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for various scientific fields. However, the synthesis process can be challenging, and the yield and purity of the final product depend on the synthesis conditions. Additionally, the cost of Janusene can be high, limiting its use in some experiments.

Future Directions

Janusene has the potential for various future applications in scientific research. For example, it can be used in the development of new materials with unique properties, such as self-healing materials. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability. Further research is needed to explore the full potential of Janusene in various scientific fields.
Conclusion:
Janusene is a unique chemical compound that has various applications in scientific research. Its two distinct sides with different chemical properties make it a valuable tool in materials science, drug delivery, and biomedical research. Further research is needed to explore the full potential of Janusene in various scientific fields.

Synthesis Methods

Janusene can be synthesized using different methods, including the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis process involves the use of specific reagents and solvents to achieve the desired product. The purity and yield of the final product depend on the synthesis conditions.

Scientific Research Applications

Janusene has various applications in scientific research. For example, it can be used in the development of new materials with unique properties. Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability.

properties

CAS RN

14707-22-3

Product Name

Janusene

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene

InChI

InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H

InChI Key

CJQQDNYXMCQYND-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.